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Compound of Interest

Compound Name: (2-Imidazol-1-yl-phenyl)methanol

Cat. No.: B151180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of (2-
Imidazol-1-yl-phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry

and materials science. This document details the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also outlines the

standard experimental protocols for acquiring this data, serving as a valuable resource for

researchers in the field.

Chemical Structure
(2-Imidazol-1-yl-phenyl)methanol is a molecule containing a phenyl ring and an imidazole

ring linked by a methanol bridge. The unique arrangement of these functional groups gives rise

to a distinct spectral signature.
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Chemical Structure of (2-Imidazol-1-yl-phenyl)methanol
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Caption: Molecular structure of (2-Imidazol-1-yl-phenyl)methanol.

Spectral Data Summary
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The following tables summarize the expected quantitative data from the spectral analysis of (2-
Imidazol-1-yl-phenyl)methanol. This data is compiled based on the analysis of structurally

similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-7.2 m 4H
Aromatic protons

(Phenyl ring)

~7.1 s 1H Imidazole C2-H

~7.0 s 1H Imidazole C5-H

~6.9 s 1H Imidazole C4-H

~5.5 s 1H Methanol CH

~4.8 br s 1H Methanol OH

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~145 Imidazole C2

~140 Phenyl C1' (ipso)

~137 Phenyl C2' (ipso)

~129 Phenyl C-H

~128 Phenyl C-H

~127 Phenyl C-H

~126 Phenyl C-H

~125 Imidazole C5

~120 Imidazole C4

~70 Methanol CH

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad O-H stretch (alcohol)

~3100-3000 Medium Aromatic C-H stretch

~1610, 1490, 1450 Medium-Strong Aromatic C=C stretch

~1250 Strong C-O stretch (alcohol)

~1100 Medium Imidazole ring vibrations

~750 Strong
Aromatic C-H out-of-plane

bend
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

188 100 [M]⁺ (Molecular Ion)

170 40 [M - H₂O]⁺

107 60 [C₇H₇O]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
High-purity (2-Imidazol-1-yl-phenyl)methanol is dissolved in a suitable deuterated solvent,

such as chloroform-d (CDCl₃), at a concentration of approximately 10-20 mg/mL.[1]

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

The sample is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are typically

recorded on a 400 or 500 MHz spectrometer.[2][3] For ¹³C NMR, a proton-decoupled

experiment is standard to simplify the spectrum.[1]

Infrared (IR) Spectroscopy
The IR spectrum is commonly obtained using the KBr pellet method. A small amount of the

solid sample is ground with anhydrous potassium bromide (KBr) and pressed into a thin,

transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR)

spectrometer. Alternatively, for soluble samples, a spectrum can be obtained from a solution in

a suitable solvent like chloroform.

Mass Spectrometry
Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a

quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source,
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where it is vaporized and bombarded with a high-energy electron beam, causing ionization and

fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectral data analysis and the logical

relationships in interpreting the data.
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Caption: General workflow for spectral data analysis.
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Caption: Logical relationships in spectral data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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